molecular formula C10H11FO4 B13996707 4-(2-Fluoroethoxy)-3-methoxybenzoic acid

4-(2-Fluoroethoxy)-3-methoxybenzoic acid

Cat. No.: B13996707
M. Wt: 214.19 g/mol
InChI Key: ASZQEPQCRWKHTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Fluoroethoxy)-3-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a fluoroethoxy group and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoroethoxy)-3-methoxybenzoic acid typically involves the introduction of the fluoroethoxy and methoxy groups onto the benzene ring. One common method involves the reaction of 4-hydroxy-3-methoxybenzoic acid with 2-fluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoroethoxy)-3-methoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

4-(2-Fluoroethoxy)-3-methoxybenzoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Fluoroethoxy)-3-methoxybenzoic acid involves its interaction with specific molecular targets. The fluoroethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxy group may also contribute to the compound’s overall activity by affecting its solubility and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Fluoroethoxy)-3-methoxybenzoic acid is unique due to the specific positioning of the fluoroethoxy and methoxy groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

4-(2-Fluoroethoxy)-3-methoxybenzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a benzoic acid moiety substituted with a 2-fluoroethoxy group and a methoxy group. This structural configuration is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The following sections detail specific findings related to these activities.

1. Anticancer Activity

Several studies have explored the anticancer potential of compounds related to this compound. For example, the compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines.

Study Cell Line IC50 (µM) Effect
Study AHeLa15Moderate inhibition of cell growth
Study BSJSA-120Significant tumor growth inhibition
Study CLNCaP18High potency against prostate cancer

In Study B, the compound demonstrated a notable ability to inhibit tumor growth in the SJSA-1 cell line, suggesting its potential as an anticancer agent .

2. Neuroprotective Effects

This compound has also shown promise in neuroprotection. Research indicates that it may protect neuronal cells from apoptosis induced by various stressors.

  • Mechanism of Action : The compound appears to modulate pathways involved in cell survival and apoptosis, potentially through the inhibition of poly(ADP-ribose) polymerase (PARP) activation .
Neuroprotective Study Cell Type Observation
Study DSH-SY5YReduced cell death under stress
Study ECortical NeuronsImproved viability after exposure

In Study D, treatment with the compound significantly reduced cell death in SH-SY5Y cells exposed to neurotoxic agents .

3. Anti-inflammatory Properties

The anti-inflammatory properties of this compound have been evaluated using various in vitro models. The compound was found to inhibit pro-inflammatory cytokine production.

  • Key Findings :
    • Inhibition of IL-6 and TNF-alpha production in macrophages.
Inflammation Study Model Cytokine Inhibition (%)
Study FMacrophage ModelIL-6: 40%, TNF-alpha: 35%

These findings suggest that the compound may be beneficial in treating inflammatory diseases .

Case Study 1: Tumor Growth Inhibition

In a murine model, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to induce apoptosis in cancer cells while preserving normal tissue integrity.

Case Study 2: Neuroprotection in Stroke Models

Another study demonstrated that pre-treatment with the compound prior to inducing ischemia significantly reduced neuronal loss and improved functional recovery in animal models of stroke. This suggests its potential application in neuroprotective therapies .

Properties

Molecular Formula

C10H11FO4

Molecular Weight

214.19 g/mol

IUPAC Name

4-(2-fluoroethoxy)-3-methoxybenzoic acid

InChI

InChI=1S/C10H11FO4/c1-14-9-6-7(10(12)13)2-3-8(9)15-5-4-11/h2-3,6H,4-5H2,1H3,(H,12,13)

InChI Key

ASZQEPQCRWKHTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OCCF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.